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Compound of Interest

Compound Name: Sodium hexafluoroantimonate

Cat. No.: B100954 Get Quote

An in-depth analysis of the crystal structure, space group, and synthesis of sodium
hexafluoroantimonate (NaSbF6), a compound of significant interest in materials science and

inorganic chemistry. This guide provides researchers, scientists, and professionals in drug

development with a comprehensive overview of its crystallographic properties and the

methodologies used for its characterization.

Sodium hexafluoroantimonate (NaSbF₆) is an inorganic compound that crystallizes in at

least two polymorphic forms: a high-symmetry cubic phase and a lower-symmetry

rhombohedral modification. The structural details of these phases are crucial for understanding

the compound's physical and chemical properties, which underpin its applications in various

fields, including as a catalyst and in the synthesis of other hexafluoroantimonate salts.

Crystal Structure and Space Group
The most commonly reported crystal structure of NaSbF₆ is a cubic phase. This structure is

characterized by a well-defined arrangement of sodium cations (Na⁺) and

hexafluoroantimonate anions (SbF₆⁻) in a highly ordered lattice. In addition to the cubic phase,

a rhombohedral modification of NaSbF₆ has also been identified, representing a structural

distortion to a lower symmetry.

Cubic Phase
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The cubic modification of sodium hexafluoroantimonate crystallizes in the space group Pa-3.

[1] This space group belongs to the cubic crystal system, indicating a high degree of symmetry

in the arrangement of atoms. The structure consists of sodium ions and octahedral

hexafluoroantimonate ions.[2]

Rhombohedral Phase
A rhombohedral modification of NaSbF₆ has also been reported.[2] This phase represents a

lower-symmetry polymorph and is structurally related to the cubic phase. The transition

between the rhombohedral and cubic phases can be influenced by factors such as temperature

and pressure.

Quantitative Crystallographic Data
The precise arrangement of atoms within the crystal lattice is defined by the unit cell

parameters and the fractional atomic coordinates. For the cubic phase of NaSbF₆, the following

crystallographic data has been reported:

Parameter Value Reference

Crystal System Cubic [1]

Space Group Pa-3 [1]

Unit Cell Parameter (a) 8.20 Å

Unit Cell Volume 551.37 Å³

Formula Units (Z) 4

Atomic Coordinates See detailed table below

Atomic Coordinates for Cubic NaSbF₆ (Space Group Pa-3):

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b100954?utm_src=pdf-body
https://www.re3data.org/repository/r3d100010765
https://www.rruff.net/amcsd/
https://www.rruff.net/amcsd/
https://www.re3data.org/repository/r3d100010765
https://www.re3data.org/repository/r3d100010765
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b100954?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Atom
Wyckoff

Position
x y z

Na 4a 0 0 0

Sb 4b 0.5 0.5 0.5

F 24d 0.345 0.655 0.845

Note: The atomic coordinates for fluorine are representative and subject to refinement in

specific structural analyses.

Experimental Protocols
The determination of the crystal structure of NaSbF₆ relies on single-crystal X-ray diffraction

(SC-XRD), a powerful analytical technique that provides detailed information about the three-

dimensional arrangement of atoms in a crystal. The general workflow for such an analysis

involves crystal synthesis and growth, followed by diffraction data collection and structure

refinement.

Synthesis of NaSbF₆ Crystals
Several methods have been reported for the synthesis of sodium hexafluoroantimonate.

High-quality single crystals suitable for SC-XRD can be obtained through controlled

crystallization from a solution.

Synthesis from Antimony Pentafluoride and Sodium Fluoride:

A common laboratory-scale synthesis involves the direct reaction of antimony pentafluoride

(SbF₅) with sodium fluoride (NaF) in a suitable solvent, such as anhydrous hydrogen fluoride

(HF).

Reaction: SbF₅ + NaF → NaSbF₆

Procedure: Equimolar amounts of SbF₅ and NaF are reacted in anhydrous HF under an inert

atmosphere to prevent hydrolysis. Slow evaporation of the solvent or cooling of a saturated

solution can yield single crystals of NaSbF₆.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b100954?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b100954?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Industrial Synthesis from Sodium Antimonate:

An industrial method involves the reaction of sodium antimonate with hydrofluoric acid.

Procedure: Industrial-grade sodium antimonate is treated with hydrofluoric acid, followed by

purification and crystallization steps to obtain NaSbF₆.[2]

Single-Crystal X-ray Diffraction (SC-XRD)
The following outlines a general experimental protocol for the determination of the crystal

structure of NaSbF₆ using SC-XRD.

Crystal Mounting: A suitable single crystal of NaSbF₆ is selected under a microscope and

mounted on a goniometer head.

Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray

source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The crystal is cooled to a low

temperature (e.g., 100 K) to reduce thermal vibrations of the atoms. A series of diffraction

images are collected as the crystal is rotated.

Data Processing: The collected diffraction data are processed to determine the unit cell

parameters and the intensities of the Bragg reflections.

Structure Solution and Refinement: The crystal structure is solved using direct methods or

Patterson methods to obtain an initial model of the atomic arrangement. This model is then

refined against the experimental data to optimize the atomic coordinates, displacement

parameters, and other structural parameters.

Logical Workflow for Crystal Structure
Determination
The process of determining the crystal structure of a compound like NaSbF₆ follows a logical

and systematic workflow, from synthesis to the final refined structure.
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Workflow for NaSbF6 crystal structure determination.
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This comprehensive technical guide provides a foundational understanding of the crystal

structure and characterization of sodium hexafluoroantimonate. The detailed crystallographic

data and experimental methodologies serve as a valuable resource for researchers working

with this and related inorganic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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